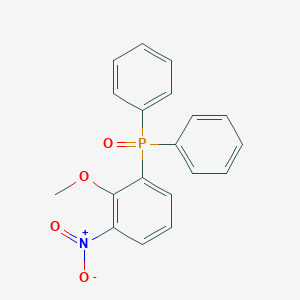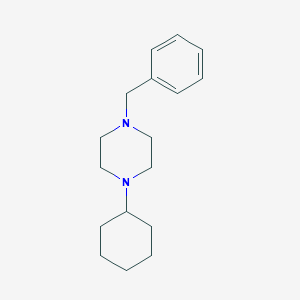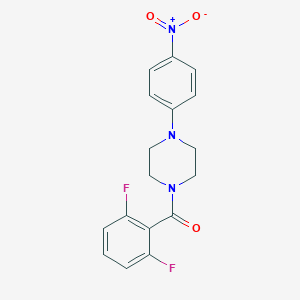![molecular formula C19H24O4 B444964 Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B444964.png)
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C19H24O4 and a molecular weight of 316.39 g/mol This compound is characterized by the presence of a furoate ester linked to a tert-butylphenoxy group via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-tert-butylphenoxy)methyl]-2-furoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-[(4-tert-butylphenoxy)methyl]-2-furanmethanol.
Substitution: Halogenated derivatives of the tert-butylphenoxy group.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or binding to receptor sites. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furamide: Similar structure but with an amide group instead of an ester.
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate: Another ester derivative with slight structural variations.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of a tert-butylphenoxy group.
Eigenschaften
Molekularformel |
C19H24O4 |
|---|---|
Molekulargewicht |
316.4g/mol |
IUPAC-Name |
propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H24O4/c1-13(2)22-18(20)17-11-10-16(23-17)12-21-15-8-6-14(7-9-15)19(3,4)5/h6-11,13H,12H2,1-5H3 |
InChI-Schlüssel |
WRIAJZDLEAUBEU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B444888.png)
![Isopropyl 4,5-dimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B444891.png)
![1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444892.png)
![1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444894.png)
![1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444896.png)
METHANONE](/img/structure/B444898.png)
![1-(3,4-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B444899.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444902.png)
METHANONE](/img/structure/B444903.png)
![1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B444904.png)
